molecular formula C23H23NO5 B2938363 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228578-51-4

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2938363
CAS RN: 2228578-51-4
M. Wt: 393.439
InChI Key: FZWVYGWIGBKFIO-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino group with the carboxylic acid group. The Fmoc group can then be removed to reveal the free amino group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic fluorene group, the methoxy group, the carbonyl group, and the carboxylic acid group .


Chemical Reactions Analysis

In terms of reactivity, the carboxylic acid group could undergo reactions such as esterification or amide formation . The Fmoc group can be removed under mildly basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as coupling agents in peptide synthesis .

Mode of Action

Compounds with similar structures are known to be useful in peptide synthesis , suggesting that this compound might also interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its potential role in peptide synthesis , it can be inferred that it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling agent in peptide synthesis , it could facilitate the formation of peptide bonds, thereby influencing protein structure and function.

Action Environment

The compound is stable at room temperature and has a long shelf-life

Safety and Hazards

As with any chemical, handling should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-23(20(25)26)11-22(12-23,29-14)13-24-21(27)28-10-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVYGWIGBKFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC(C2)(O1)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

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